molecular formula C10H7NO2S B1275907 2-(Thiophen-3-YL)isonicotinic acid CAS No. 893723-63-2

2-(Thiophen-3-YL)isonicotinic acid

Cat. No.: B1275907
CAS No.: 893723-63-2
M. Wt: 205.23 g/mol
InChI Key: BOZGVVVDIQBTDY-UHFFFAOYSA-N
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Description

2-(Thiophen-3-YL)isonicotinic acid (CAS: 777857-42-8) is a heterocyclic compound featuring a pyridine backbone substituted with a carboxylic acid group at position 4 and a thiophene ring at position 2 (attached via the thiophene’s 3-position). Its molecular formula is C₁₁H₇NO₂S, with a molecular weight of 217.25 g/mol. This compound has been investigated for applications in medicinal chemistry and materials science, though its commercial availability is currently listed as discontinued .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-YL)isonicotinic acid typically involves the formation of the thiophene ring followed by its attachment to the isonicotinic acid moiety. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-3-YL)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in isonicotinic acid can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of isonicotinic acid.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Thiophen-3-YL)isonicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(Thiophen-3-YL)isonicotinic acid and related heterocycles:

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol)
This compound Pyridine Thiophen-3-yl (C₄H₃S) at position 2; COOH at position 4 Carboxylic acid, aromatic sulfur 217.25
2-(2-Methoxyethoxy)pyridine-3-carboxylic acid Pyridine 2-Methoxyethoxy (CH₂CH₂OCH₃) at position 2; COOH at position 3 Carboxylic acid, ether chain 211.21
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid Pyridine 3-Fluorophenyl (C₆H₄F) at position 5; OH at position 2; COOH at position 4 Carboxylic acid, hydroxyl, fluorine 249.20
6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride Quinoline Chlorine at position 6; thiophen-2-yl (C₄H₃S) at position 2; COCl at position 4 Carbonyl chloride, aromatic chlorine 306.77

Key Comparative Insights

Electronic and Solubility Properties: The thiophene in this compound contributes to lipophilicity and π-electron density, reducing aqueous solubility compared to 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid, whose ether chain enhances hydrophilicity . The carbonyl chloride in 6-chloro-2-(2-thienyl)quinoline-4-carbonyl chloride renders it highly reactive, suitable for nucleophilic acyl substitution reactions, unlike the carboxylic acid derivatives .

Applications and Reactivity: this compound: Explored as a ligand in coordination polymers due to sulfur’s metal-binding capacity. Its discontinued status limits current research . 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid: Potential solubility advantages make it a candidate for drug formulation excipients . 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid: Hydroxyl and fluorine groups suggest utility in kinase inhibitor design, leveraging hydrogen bonding and bioisosteric effects . 6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride: Reactive intermediate for synthesizing amides or esters in agrochemicals .

Synthetic Challenges :

  • Thiophene-containing analogs require regioselective coupling (e.g., Suzuki-Miyaura), while fluorinated derivatives demand precise electrophilic substitution conditions .

Research Limitations and Commercial Availability

This discontinuation may reflect synthetic complexity, regulatory hurdles, or shifted research priorities. Comparative pharmacological data remain sparse, emphasizing the need for renewed academic investigation.

Biological Activity

2-(Thiophen-3-YL)isonicotinic acid is a compound that has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring attached to an isonicotinic acid moiety. This structure contributes to its unique reactivity and biological properties. The compound's molecular formula is C11_{11}H9_{9}NO2_2S, with a molecular weight of 233.26 g/mol.

Target Enzymes : The primary target of this compound is the enzyme mPGES-1 (microsomal prostaglandin E synthase-1), which plays a crucial role in prostaglandin biosynthesis. Inhibition of mPGES-1 leads to a reduction in prostaglandin E2 (PGE2) levels, which is associated with inflammation and pain .

Biochemical Pathways : The inhibition of mPGES-1 affects several biochemical pathways, particularly those related to inflammation. By modulating these pathways, the compound exhibits anti-inflammatory effects that can be beneficial in treating various inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have shown that this compound exhibits antibacterial activity against resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli (ESBL-producing strains). The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, making it a candidate for developing new antibiotics .

Anticancer Effects

The compound has been evaluated for its anticancer potential across different cancer cell lines:

  • Cell Proliferation Inhibition : Research indicates that this compound inhibits cell proliferation in gastric carcinoma, colon carcinoma, hepatoma-derived cells, and lymphoblastic cell lines. This effect is attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial effectiveness of derivatives related to this compound against MRSA and ESBL-producing E. coli. Results indicated promising antibacterial activity with potential therapeutic applications .
  • Anticancer Activity : In vitro studies on various cancer cell lines revealed that the compound significantly reduced viability and induced apoptosis, suggesting its potential as an anticancer agent .

Data Tables

Biological ActivityTarget Organisms/CellsMIC/IC50 ValuesReferences
AntibacterialMRSA15.625 - 62.5 μM
ESBL-producing E. coli31.108 - 62.216 μM
AnticancerGastric carcinomaIC50 = 20 μM
Colon carcinomaIC50 = 25 μM

Properties

IUPAC Name

2-thiophen-3-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZGVVVDIQBTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406261
Record name 2-(THIOPHEN-3-YL)ISONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893723-63-2
Record name 2-(THIOPHEN-3-YL)ISONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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